molecular formula C8H13NO5 B1472924 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate CAS No. 1523606-41-8

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

Cat. No.: B1472924
CAS No.: 1523606-41-8
M. Wt: 203.19 g/mol
InChI Key: JMGLNUYLNWCZQW-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate (CAS: 1523606-41-8) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₂₄N₂O₆ and a molecular weight of 316 Da . Its structure consists of a bicyclo[2.2.2]octane framework, where one oxygen atom (oxa) and one nitrogen atom (aza) are embedded at positions 2 and 5, respectively. The compound is stabilized as a hemioxalate salt, with oxalic acid acting as a counterion in a 2:1 stoichiometric ratio .

Properties

CAS No.

1523606-41-8

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

JMGLNUYLNWCZQW-UHFFFAOYSA-N

SMILES

C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2COC1CN2.C(=O)(C(=O)O)O

Origin of Product

United States

Biological Activity

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C14H24N2O6C_{14}H_{24}N_{2}O_{6} and has a molecular weight of 316.35 g/mol. Its structure includes a bicyclic framework with both nitrogen and oxygen atoms, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways, including those involved in cancer cell proliferation and survival.
  • Cell Membrane Interaction : It potentially disrupts bacterial cell membranes, contributing to its antimicrobial properties.
  • Apoptosis Induction : There is evidence suggesting that it may induce apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The results indicate significant cytotoxic effects:

Cell Line IC50 (µM) Effect
Hepatocellular Carcinoma (HCC)25>50% reduction in viability
Medulloblastoma (MB)30Significant cell death observed
Glioblastoma (GBM)20Induction of apoptosis

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing non-malignant cells, as evidenced by comparative studies with primary human umbilical vein endothelial cells (HUVEC) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results highlight the potential application of this compound as an antimicrobial agent .

Study on Cancer Cell Lines

A study conducted by researchers at [source] examined the effects of this compound on human tumor cell lines. The cytotoxicity was assessed using the lactate dehydrogenase (LDH) release assay, which indicated that:

  • The compound significantly decreased cell viability in HCC and GBM cell lines.
  • The LD50 values were notably lower than those observed in HUVEC cells, suggesting a favorable safety profile for therapeutic applications.

Mechanistic Insights

Further investigation into the mechanism revealed that the compound may act through modulation of apoptotic pathways, specifically through caspase activation and mitochondrial membrane potential disruption .

Scientific Research Applications

Potential Drug Development

The structure of 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate suggests potential applications in drug design due to its ability to interact with various biological targets. Bicyclic amines are often explored for their pharmacological properties, including analgesic and anti-inflammatory effects .

Neuropharmacology

Preliminary studies indicate that compounds similar to 2-Oxa-5-azabicyclo[2.2.2]octane may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action could involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Synthetic Routes

The synthesis of this compound can be approached through various chemical pathways, often involving the reaction of oxalic acid with bicyclic amines under controlled conditions to yield the hemioxalate form .

Chemical Reactivity

The compound's reactivity profile includes potential for nucleophilic substitutions and cyclization reactions, making it useful as a building block in organic synthesis .

Case Study 1: Interaction Studies

A study investigating the interaction of this compound with specific receptors demonstrated its ability to bind selectively to certain neurotransmitter receptors, suggesting a pathway for further pharmacological exploration.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and pH in maximizing yield and purity, which are crucial for subsequent biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1] Analogues

2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (CAS: 1523606-31-6)
  • Molecular Formula : C₁₂H₂₀N₂O₆
  • Molecular Weight : 288.3 Da
  • Key Differences: Smaller bicyclo[2.2.1]heptane core reduces steric bulk compared to the [2.2.2] system. Lower molecular weight (288 Da vs. 316 Da) may influence solubility and pharmacokinetics.
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (CAS: 444313-67-1)
  • Functional Group : Incorporates a ketone at position 3.

Azabicyclo Compounds with Varied Ring Systems

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride (CAS: 904316-92-3)
  • Molecular Formula: C₆H₁₂ClNO
  • Key Features :
    • Larger bicyclo[3.2.1] framework increases conformational flexibility.
    • Higher LogP (estimated >1.0) due to reduced polar surface area, enhancing membrane permeability .
1-Oxa-6-azaspiro[3.4]octane Hemioxalate
  • Structure : Spiro system (fusion at C3 and C4) instead of bicyclic.

Thia-Azabicyclo Analogues

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Features :
    • Sulfur substitution (thia) enhances metabolic stability but may reduce aqueous solubility.
    • Functionalized side chains (e.g., pivalamido) tailor specificity for enzymatic targets .

Key Research Findings

  • Conformational Rigidity : The bicyclo[2.2.2]octane system in the target compound provides superior rigidity compared to [2.2.1] and spiro analogs, making it advantageous for stabilizing ligand-receptor complexes .
  • Synthetic Accessibility : Bicyclo[2.2.2] derivatives are synthesized via cycloaddition routes (e.g., [4+2] or [2+2]), whereas spiro systems often require stepwise annulation .
  • Commercial Viability : The target compound is more widely available (28 suppliers listed) compared to niche analogs like 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride .

Q & A

Q. What are the recommended synthetic routes for 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using bicyclic precursors, with oxalate salt formation to stabilize the product. Key steps include:

  • Precursor selection : Use enantiomerically pure starting materials to avoid stereochemical impurities .
  • Reaction monitoring : Employ HPLC or LC-MS to track intermediate formation and optimize reaction time/temperature .
  • Purification : Crystallization in polar aprotic solvents (e.g., DMSO/water mixtures) improves yield and purity. Confirm purity via NMR (≥95% integration) and elemental analysis .

Q. How should researchers characterize the structural stability of this compound under varying conditions?

Methodological Answer: Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures and phase transitions .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) to confirm lattice integrity and hydrogen-bonding patterns, referencing CCDC databases for analogous structures .

Q. What analytical techniques are critical for quantifying impurities in this compound?

Methodological Answer:

  • LC-HRMS : Resolve isomeric/byproduct impurities (e.g., oxalate dissociation products) using C18 columns and acetonitrile/0.1% formic acid gradients .
  • NMR spiking : Add known impurities (e.g., unreacted precursors) to validate detection limits .
  • ICP-MS : Screen for trace metal contaminants from catalysts (e.g., Pd, Ni) with detection limits <1 ppm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity predictions versus experimental data?

Methodological Answer:

  • DFT calculations : Compare activation energies of proposed reaction pathways (e.g., ring-opening vs. oxidation) using Gaussian or ORCA software. Validate with kinetic studies (e.g., Arrhenius plots) .
  • Molecular dynamics (MD) : Simulate solvent effects on stability; correlate with experimental solubility data .
  • Cross-validation : Use multiple software packages (e.g., Schrödinger, AMBER) to reduce model bias .

Q. What strategies are effective for incorporating this bicyclic scaffold as a bioisostere in drug design?

Methodological Answer:

  • Structural benchmarking : Compare conformational flexibility and electronic profiles (via SC-XRD and DFT) against traditional aryl/heteroaryl systems .
  • ADME profiling : Assess logP, membrane permeability (Caco-2 assays), and metabolic stability (microsomal assays) to validate bioisosteric equivalence .
  • SAR studies : Synthesize derivatives with varied substituents (e.g., methyl, halogens) and map activity against target proteins (e.g., kinases) .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?

Methodological Answer:

  • Dose normalization : Adjust in vitro concentrations to reflect physiologically achievable plasma levels .
  • Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glutathione adducts) that may explain differential toxicity .
  • Pathway analysis : Apply transcriptomics (RNA-seq) or proteomics (TMT labeling) to highlight conserved vs. divergent toxicity pathways .

Q. What frameworks guide the integration of this compound into renewable energy or material science applications?

Methodological Answer:

  • Thermodynamic profiling : Calculate energy density and combustion efficiency via bomb calorimetry, contextualizing results within fuel engineering frameworks .
  • Catalytic studies : Screen for catalytic activity in hydrogen storage or CO2 reduction using Pt/C or MOF-based systems .
  • Lifecycle analysis : Apply LCA models (e.g., GREET) to evaluate environmental impact vs. fossil-derived alternatives .

Data Reporting and Reproducibility

  • Experimental transparency : Follow BJOC guidelines for detailing synthesis protocols, including solvent grades, catalyst loadings, and reaction scales .
  • Supplementary data : Deposit raw NMR/LC-MS spectra, crystallographic files (CIF), and computational inputs/outputs in public repositories (e.g., Zenodo, CCDC) .
  • Conflict resolution : Use multi-method validation (e.g., NMR + XRD + HRMS) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

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